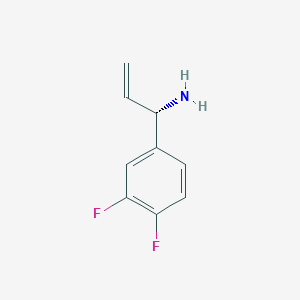

(1S)-1-(3,4-Difluorophenyl)prop-2-enylamine

CAS No.:

Cat. No.: VC20359484

Molecular Formula: C9H9F2N

Molecular Weight: 169.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H9F2N |

|---|---|

| Molecular Weight | 169.17 g/mol |

| IUPAC Name | (1S)-1-(3,4-difluorophenyl)prop-2-en-1-amine |

| Standard InChI | InChI=1S/C9H9F2N/c1-2-9(12)6-3-4-7(10)8(11)5-6/h2-5,9H,1,12H2/t9-/m0/s1 |

| Standard InChI Key | RLCDWCQLJLLBAL-VIFPVBQESA-N |

| Isomeric SMILES | C=C[C@@H](C1=CC(=C(C=C1)F)F)N |

| Canonical SMILES | C=CC(C1=CC(=C(C=C1)F)F)N |

Introduction

(1S)-1-(3,4-Difluorophenyl)prop-2-enylamine is an organic compound that belongs to the class of prop-2-enylamines. It features a prop-2-enylamine backbone with a difluorophenyl substituent at the first position, specifically at the 3 and 4 positions of the phenyl ring. The molecular formula of this compound is C9H9F2N, and it has a molecular weight of approximately 185.18 g/mol .

Synthesis Methods

The synthesis of (1S)-1-(3,4-Difluorophenyl)prop-2-enylamine typically involves several key steps, including reductive amination methods, which are favored for their efficiency in converting aldehydes to amines. In industrial settings, large-scale production may employ batch or continuous flow processes using automated reactors to optimize conditions for high yield and purity.

Biological Activities and Potential Applications

Research indicates that (1S)-1-(3,4-Difluorophenyl)prop-2-enylamine exhibits significant biological activities, suggesting its potential in various fields such as medicinal chemistry and herbicide development. Preliminary studies suggest its interaction with biological systems could lead to therapeutic effects, although further investigations are necessary to elucidate its mechanisms of action and therapeutic potential.

Comparison with Similar Compounds

| Compound Name | Molecular Formula | Similarity Level | Unique Features |

|---|---|---|---|

| (R)-1-(3,4-Difluorophenyl)ethanamine | High | Contains a different substitution pattern on the phenyl ring | |

| (S)-1-(3,4-Difluorophenyl)ethanamine | High | Enantiomer of the above compound | |

| 3-(4-Fluorophenyl)prop-2-en-1-amine | Moderate | Lacks the additional fluorine atom on the phenyl ring | |

| 4-(Trifluoromethyl)phenethylamine | Moderate | Contains trifluoromethyl group instead of difluoro |

This table highlights the uniqueness of (1S)-1-(3,4-Difluorophenyl)prop-2-enylamine due to its specific difluoro substitution pattern and chiral configuration.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume